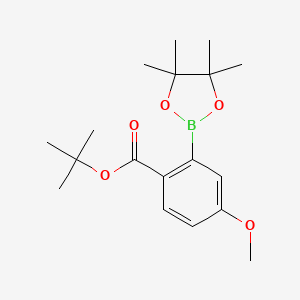

2-Boc-5-methoxyphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Boc-5-methoxyphenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group protected by a pinacol ester and a tert-butoxycarbonyl (Boc) group, which enhances its stability and reactivity in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-methoxyphenylboronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid: The initial step involves the formation of 5-methoxyphenylboronic acid through the reaction of 5-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis.

Protection with Boc Group: The 5-methoxyphenylboronic acid is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Formation of Pinacol Ester: Finally, the Boc-protected boronic acid is reacted with pinacol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Análisis De Reacciones Químicas

Types of Reactions

2-Boc-5-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide for hydrolysis and coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester.

Boronic Acids: Formed through hydrolysis of the ester group.

Aplicaciones Científicas De Investigación

2-Boc-5-methoxyphenylboronic acid pinacol ester is a chemical compound with diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, material science, chemical biology, and cross-coupling reactions .

Scientific Research Applications

Organic Synthesis this compound serves as a building block for synthesizing complex organic molecules, which is useful in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry This compound plays a role in drug discovery, especially in designing boron-containing compounds that enhance the efficacy of therapeutic agents . Boronic acid derivatives have found applications in medicine; for example, N-dipeptidyl boronic acid is approved for treating multiple myeloma, and vaborbactam, a cyclic boronic acid, is used with antibiotics to treat infections .

Material Science Due to its unique chemical properties, this compound is used to create advanced materials like polymers and nanomaterials, allowing for functionalization .

Chemical Biology The compound is utilized in the study of biological systems, facilitating the development of probes and sensors that can detect specific biomolecules .

Mecanismo De Acción

The mechanism of action of 2-Boc-5-methoxyphenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the Boc protecting group, making it less stable in certain reactions.

2-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of a methoxy group, leading to different reactivity and applications.

4-Methoxyphenylboronic Acid Pinacol Ester: Similar structure but with the methoxy group in a different position, affecting its reactivity and use.

Uniqueness

2-Boc-5-methoxyphenylboronic acid pinacol ester is unique due to the presence of both Boc and pinacol protecting groups, which enhance its stability and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry.

Actividad Biológica

2-Boc-5-methoxyphenylboronic acid pinacol ester is a boronic acid derivative notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound, characterized by a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent, has garnered attention for its potential biological activities and interactions with various biological molecules.

- Molecular Formula : C₁₈H₂₇BO₅

- Molecular Weight : 334.21 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in organic solvents

Biological Activity

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles such as diols and amino acids. This reactivity allows it to interact with various biological targets, potentially influencing enzymatic activities and receptor interactions.

- Covalent Bond Formation : The boronic acid moiety can form reversible covalent bonds with diols, which is crucial for the modulation of enzyme activity.

- Reactivity with Biological Molecules : Studies indicate that boron-containing compounds can interact with sugars and proteins, affecting their biological functions. The methoxy group enhances the electron density on the aromatic ring, increasing its reactivity towards nucleophiles.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of bioactive molecules. Its incorporation into pharmaceutical candidates allows researchers to explore the influence of the boronic acid structure on biological activity.

Case Studies

- Anticancer Activity : In research focusing on boronic acids as proteasome inhibitors, derivatives similar to 2-Boc-5-methoxyphenylboronic acid have shown promise in treating multiple myeloma and other cancers by inhibiting protein degradation pathways.

- Antiviral Properties : Some studies suggest that boronic acids may exhibit antiviral activity by interfering with viral replication processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methoxyphenylboronic acid pinacol ester | C₁₃H₁₉BO₃ | Lacks Boc protection; simpler structure |

| 5-Cyano-2-fluoro-3-methoxyphenylboronic acid | C₁₄H₁₇BFNO₃ | Contains cyano and fluoro groups; different reactivity |

| 2-Boc-4-methoxyphenylboronic acid pinacol ester | C₁₈H₂₇BO₅ | Different substitution pattern on the phenyl ring |

The unique substitution pattern and protective Boc group of this compound enhance its stability and reactivity compared to other similar compounds, making it particularly useful in targeted synthetic applications where selectivity is critical.

Research Findings

Recent studies have highlighted the following findings regarding the biological interactions of this compound:

- Enzyme Interactions : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- Cellular Uptake : Investigations into cellular uptake mechanisms reveal that boron-containing compounds can be efficiently internalized by cells, enhancing their utility in drug delivery systems.

Propiedades

IUPAC Name |

tert-butyl 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO5/c1-16(2,3)22-15(20)13-10-9-12(21-8)11-14(13)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZMEZMMBFOXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.